(2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-methyl-3-furoyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 1-(2-methyl-3-furoyl)piperazine with a phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: (2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-methyl-3-furoyl)piperazine: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
4-(phenylsulfonyl)piperazine:
Uniqueness: (2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the furoyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13-15(7-12-22-13)16(19)17-8-10-18(11-9-17)23(20,21)14-5-3-2-4-6-14/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFVCRULQKAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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